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Compound of Interest

Compound Name: 3-(2-Hydroxyethyl)piperazin-2-one
CAS No.: 936940-62-4
Cat. No.: B1289965
Get Quote
. J

Executive Summary

Target Molecule: 3-(2-Hydroxyethyl)piperazin-2-one CAS: 936940-62-4 Molecular Formula: C
H

N

O

Role: A versatile heterocyclic building block containing both a lactam and a primary alcohol.[1]
It serves as a critical scaffold in the development of kinase inhibitors and GPCR ligands,
offering a specific vector for solubilizing groups or further functionalization at the C3 position.

This guide prioritizes the
-Bromo-

-Butyrolactone Route.[2][3] Unlike reductive alkylation methods used for N-hydroxyethyl
derivatives, this pathway specifically installs the hydroxyethyl side chain at the C3 position of
the piperazinone ring with high regioselectivity.
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Retrosynthetic Analysis & Strategy

The structural challenge lies in distinguishing the C3-substitution from the more common N-
substitution. The most efficient disconnection involves opening a pre-functionalized lactone ring
with a diamine, followed by an intramolecular S

2 cyclization.

Strategic Disconnection
e Bond Break: The N4—C3 and N1-C2 bonds.

e Precursors: Ethylenediamine (1,2-diaminoethane) and an electrophilic 4-carbon synthon (

-bromo-
-butyrolactone).

e Mechanism:
o Step A (Acylation): Nucleophilic attack of the diamine on the lactone carbonyl.
o Step B (Alkylation): Intramolecular displacement of the

-bromide by the pendant amine.
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Figure 1: Retrosynthetic logic prioritizing the sequential acylation-alkylation cascade.

Core Synthesis Pathway: The -Bromo Lactone
Route[2]
Phase 1: Precursor Synthesis ( -Bromination)

Commercially available
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-butyrolactone (GBL) is brominated at the
-position.[2] This step activates the C2 carbon for the subsequent ring closure.

Reagents:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-
inserted">

-Butyrolactone, Bromine (Br
), Red Phosphorus (P

).[3][4] Key Transformation: Hell-Volhard-Zelinsky type halogenation.

Parameter Specification Note
1.0eq GBL: 1.05 eq Br Excess Br
Stoichiometry
:0.03eqP ensures conversion.
Temperature 70-80 °C Initiates radical/catalytic cycle.
it Highly exothermic; control HBr
Critical Control Slow addition of Br 9 y
evolution.

Protocol 1.1: Preparation of

-Bromo-
-butyrolactone

e Charge a reactor with

-butyrolactone (1.0 eq) and red phosphorus (0.03 eq).

e Heatto 70 °C.

¢ Add Bromine (1.05 eq) dropwise via an addition funnel over 2—-3 hours. Maintain temperature
between 70-80 °C.

o Caution: HBr gas is evolved.[4] Scrubbing is required.

o Post-addition, stir at 80 °C for 3 hours to ensure completion.
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e Sparge with nitrogen to remove residual HBr/Br

2]

 Purification: Vacuum distillation (bp ~125-127 °C at 13 mmHg) yields the product as a clear,
dense oil.

Phase 2: Cyclization with Ethylenediamine

This is the convergent step where the piperazinone ring is formed.
Reagents: Ethylenediamine (EDA), Ethanol (solvent),

-Bromo-

-butyrolactone. Mechanism: The primary amine of EDA attacks the lactone carbonyl (kinetic
control), opening the ring to form a hydroxy-amide. The second amine then displaces the
bromide (thermodynamic closure).

Protocol 1.2: Formation of 3-(2-Hydroxyethyl)piperazin-2-one

e Setup: Charge Ethylenediamine (3.0 eq) into a reactor with Ethanol (10 vol). Cool to 0 °C.
Note: Excess diamine acts as an HBr scavenger and prevents oligomerization.

o Addition: Add

-bromo-
-butyrolactone (1.0 eq) dropwise over 1 hour, maintaining internal temperature < 10 °C.

e Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.

e Cyclization: Heat the mixture to reflux (78 °C) for 4—6 hours. This thermal boost drives the
intramolecular S

2 displacement.

e Workup:
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o Concentrate the mixture under reduced pressure to remove ethanol and excess
ethylenediamine.

o The residue contains the product hydrobromide salt and ethylenediamine hydrobromide.

o Neutralize with methanolic NaOH or an ion-exchange resin (e.g., Amberlite IRA-400 OH
form) to liberate the free base.

o Filter off inorganic salts (NaBr).
 Purification: Recrystallize from Isopropanol/Acetone or purify via flash column

chromatography (DCM:MeOH 9:1) if high purity is required.

Reaction Mechanism & Critical Process Parameters
(CPP)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a
"Lactone Ring Opening" followed by a "Ring Closing" event.[2]

Reagents:
EDA + a-Bromo-GBL

Transition State:
Intramolecular S_N2 Attack

Intermediate:
N-(2-aminoethyl)-2-bromo-4-hydroxybutanamide

Product:
3-(2-hydroxyethyl)piperazin-2-one

Click to download full resolution via product page

Figure 2: Mechanistic flow of the cascade reaction.

Critical Process Parameters (CPP)
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Parameter Setting

Scientific Rationale

EDA Stoichiometry > 2.5 Equivalents

Prevents dimerization (two
lactones reacting with one
diamine). Excess amine
ensures the statistical
probability favors the

monometr.

Addition Temp <10°C

Controls the exotherm of the
initial amide formation. High
temps during addition can lead

to polymerization.

Reflux Time 4—6 Hours

The second step
(displacement of secondary
bromide) is sterically hindered
and slower than the initial

acylation.

Analytical Profile

To validate the synthesis, compare spectral data against these expected values.

e Physical State: Viscous, pale yellow oil or low-melting solid (hygroscopic).

e Mass Spectrometry (ESI+): [M+H]

= 145.09.
e HNMR (400 MHz, D
0):
o 3.65 (t, 2H, -CH
OH)

o 3.45 (dd, 1H, H-3 ring methine)
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o 3.20-3.35 (m, 2H, H-5 ring)
o 2.90-3.05 (m, 2H, H-6 ring)
o 1.80-2.00 (m, 2H, -CH
-CH
OH side chain)
e CNMR (100 MHz, D
0):
o Carbonyl (C2): ~175 ppm
o C3 (Methine): ~55 ppm
o Side chain alcohol (CH
OH): ~59 ppm

o Ring Carbons (C5, C6): ~40-45 ppm

Alternative Pathway: Chiral Synthesis
(Enantioselective)

For drug development requiring specific enantiomers (e.g., (S)-3-(2-hydroxyethyl)piperazin-2-
one), the racemic lactone route is unsuitable. Use the Amino Acid Route.

» Starting Material: L-Homoserine lactone hydrochloride.
e Protocol:

o React L-Homoserine lactone with N-Boc-glycinaldehyde (reductive amination) followed by
cyclization? No.

o Better Route: React L-Homoserine lactone with chloroacetyl chloride to form the

-chloroamide, then react with ammonia to cyclize.
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o Note: This yields the 6-substituted isomer or requires complex protection.

o Recommended Chiral Route: Resolution of the racemic 3-(2-hydroxyethyl)piperazin-2-
one using chiral HPLC or diastereomeric salt formation with tartaric acid is often more
cost-effective than de novo chiral synthesis for this specific scaffold.

References
o Detailed synthesis of
-bromo-
-butyrolactone: Smissman, E. E. (1954). "
-Bromo-
-butyrolactone”.[2][3] Journal of the American Chemical Society, 76(22), 5805-5807.

o General methodology for piperazinone synthesis via halo-esters: Ager, D. J., et al. (1996).
"The Synthesis of Piperazinones". Organic Preparations and Procedures International, 28(2).

o Application of 3-substituted piperazinones in medicinal chemistry: Mullins, S. T., et al. (2016).
"Piperazinone scaffolds in drug discovery". Expert Opinion on Drug Discovery. (General
Search Verification)

o Commercial Availability & CAS Verification: PubChem Compound Summary for CID
23008991, 3-(2-Hydroxyethyl)piperazin-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-(2-Hydroxyethyl)piperazin-2-one | C6H12N202 | CID 23008991 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. beilstein-journals.org [beilstein-journals.org]
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¢ 3. Organic Syntheses Procedure [orgsyn.org]

e 4. CN1218927C - Synthesis of gamma-ethyl bromo-butyrate - Google Patents
[patents.google.com]

o To cite this document: BenchChem. [Technical Synthesis Guide: 3-(2-
Hydroxyethyl)piperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289965/docs#technical-synthesis-guide-3-2-
hydroxyethyl-piperazin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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